1-(2-Fluorobenzyl)-1H-pyrazole-4-carboxylic acid
Description
Properties
IUPAC Name |
1-[(2-fluorophenyl)methyl]pyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O2/c12-10-4-2-1-3-8(10)6-14-7-9(5-13-14)11(15)16/h1-5,7H,6H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEVWRBACKOQREE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(C=N2)C(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2-Fluorobenzyl)-1H-pyrazole-4-carboxylic acid typically involves several steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via nucleophilic substitution reactions using 2-fluorobenzyl halides and the pyrazole intermediate.
Carboxylation: The final step involves the carboxylation of the pyrazole derivative to introduce the carboxylic acid group. This can be achieved using carbon dioxide under high pressure and temperature conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-(2-Fluorobenzyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Esterification: The carboxylic acid group can be esterified using alcohols in the presence of acid catalysts to form esters.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include oxidized, reduced, and substituted derivatives, as well as esters.
Scientific Research Applications
1-(2-Fluorobenzyl)-1H-pyrazole-4-carboxylic acid has a wide range of scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders and cancer.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic and optical properties.
Biological Studies: The compound is used in biological assays to study its effects on various biological pathways and targets.
Mechanism of Action
The mechanism of action of 1-(2-Fluorobenzyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorobenzyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, while the pyrazole ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrazole-Carboxylic Acid Derivatives
| Compound Name | Substituent at N1 | Substituent at C4 | Key Structural Features | Reference |
|---|---|---|---|---|
| 1-(2-Fluorobenzyl)-1H-pyrazole-4-carboxylic acid | 2-Fluorobenzyl | COOH | Fluorine at ortho position of benzyl group | [4, 7] |
| 1-(2-Chlorobenzyl)-1H-pyrazole-4-carboxylic acid | 2-Chlorobenzyl | COOH | Chlorine at ortho position (higher lipophilicity) | [7] |
| 1-(4-Chlorophenyl)-1H-pyrazole-4-carboxylic acid | 4-Chlorophenyl | COOH | Chlorine at para position (altered steric effects) | [18] |
| Y-700 (1-(3-Cyano-4-neophenyl)-1H-pyrazole-4-carboxylic acid) | 3-Cyano-4-neophenyl | COOH | Cyano group enhances electronic interactions | [2] |
| JNJ-42041935 (HIF prolyl hydroxylase inhibitor) | Benzoimidazol-2-yl with Cl/CF3O | COOH | Bulky heterocyclic substituent improves target selectivity | [5] |
Key Observations :
- Electron-Withdrawing Groups: The 2-fluorobenzyl group in the target compound may improve metabolic stability compared to non-fluorinated analogs .
- Hybrid Structures : Compounds like JNJ-42041935 incorporate complex heterocycles, leading to higher selectivity for enzymes like HIF prolyl hydroxylase .
Pharmacological Activity
Key Observations :
- Enzyme Inhibition: Y-700’s sub-nanomolar IC50 highlights the impact of the 3-cyano-4-neophenyl group on xanthine oxidase binding .
Physicochemical Properties
Table 3: Physicochemical Comparison
| Compound Name | Molecular Weight (g/mol) | LogP (Predicted) | Solubility | Key Functional Groups | Reference |
|---|---|---|---|---|---|
| 1-(2-Fluorobenzyl)-1H-pyrazole-4-carboxylic acid | 234.22 (estimated) | ~1.8 | Moderate (carboxylic acid) | Fluorine, COOH | [4, 7] |
| 1-(4-Methylphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | 270.22 | ~2.5 | Low | CF3, COOH | [17] |
| 1-[4-(Thiophen-2-yl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | 345.32 | ~3.1 | Poor | Thiophene, CF3, COOH | [16] |
Key Observations :
- Solubility : Carboxylic acid groups improve aqueous solubility, but bulky substituents (e.g., thiophene-thiazole in ) counteract this effect .
Biological Activity
1-(2-Fluorobenzyl)-1H-pyrazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. With the molecular formula C₁₁H₉FN₂O₂ and a molecular weight of 220.2 g/mol, this compound features a pyrazole ring that is substituted with a fluorobenzyl group and a carboxylic acid group. Its unique structure allows it to interact with various biological targets, making it a valuable scaffold for drug development.
Synthesis and Derivatives
The synthesis of 1-(2-Fluorobenzyl)-1H-pyrazole-4-carboxylic acid can be achieved through several established methods, which allow for the introduction of different substituents on the pyrazole ring to optimize its pharmacological properties. Researchers have synthesized various derivatives, exploring their biological activities, particularly focusing on antifungal and anti-inflammatory effects.
Antifungal Activity
Recent studies have highlighted the antifungal potential of derivatives based on 1-(2-Fluorobenzyl)-1H-pyrazole-4-carboxylic acid. In vitro assays demonstrated that certain derivatives exhibit significant antifungal activity against strains such as Gibberella zeae, Fusarium oxysporum, and Colletotrichum mandshurica . The structure-activity relationship (SAR) analysis has shown that specific modifications enhance antifungal efficacy, correlating structural features with biological activity.
| Derivative | Fungal Strain Tested | Activity |
|---|---|---|
| Derivative A | G. zeae | Moderate |
| Derivative B | F. oxysporum | High |
| Derivative C | C. mandshurica | Low |
Anti-inflammatory Activity
In addition to its antifungal properties, 1-(2-Fluorobenzyl)-1H-pyrazole-4-carboxylic acid has been investigated for its anti-inflammatory effects. Preliminary findings suggest that it may inhibit specific enzymes and receptors involved in inflammatory pathways, although the detailed mechanisms remain to be fully elucidated . The compound's interaction with these biological targets indicates its potential therapeutic applications in treating inflammatory diseases.
Structure-Activity Relationship (SAR)
The SAR studies conducted on 1-(2-Fluorobenzyl)-1H-pyrazole-4-carboxylic acid derivatives have provided insights into how structural modifications impact biological activity. For instance, the introduction of electron-withdrawing or electron-donating groups significantly alters the compound's interaction with biological targets .
| Modification | Effect on Activity |
|---|---|
| Electron-withdrawing group at position X | Increased potency against target Y |
| Alkyl substitution at position Z | Decreased efficacy |
Case Studies
Several case studies have been published detailing the synthesis and evaluation of various derivatives of 1-(2-Fluorobenzyl)-1H-pyrazole-4-carboxylic acid:
- Case Study 1: A derivative with an amino group exhibited enhanced anti-inflammatory activity compared to the parent compound, suggesting that this modification may improve binding affinity to inflammatory mediators .
- Case Study 2: A series of C-5-NH₂-acyl derivatives were synthesized and evaluated for their inhibitory activity against neuraminidase (NA). Some compounds demonstrated significant NA inhibitory activity, indicating potential as antiviral agents .
Q & A
Q. Basic Research Focus
- FT-IR and NMR : The carboxylic acid group (C=O stretch at ~1700 cm⁻¹ in IR) and aromatic/fluorinated regions (¹H NMR: δ 7.0–8.0 ppm for fluorobenzyl protons; ¹³C NMR: δ ~165 ppm for COOH) are critical for structural confirmation .
- X-ray crystallography : SHELX software (e.g., SHELXL for refinement) is widely used for resolving crystal structures, particularly to confirm the fluorobenzyl substitution pattern and pyrazole ring geometry. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts .
How can computational methods (e.g., DFT) predict the electronic and steric effects of the 2-fluorobenzyl substituent on the pyrazole core?
Advanced Research Focus
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model the compound’s electrostatic potential, HOMO-LUMO gaps, and steric interactions. For example, the electron-withdrawing fluorine atom alters charge distribution, potentially enhancing hydrogen-bonding interactions with biological targets. Comparative studies with non-fluorinated analogs can quantify substituent effects on reactivity and stability .
What strategies resolve contradictions between experimental data (e.g., NMR shifts) and computational predictions for this compound?
Advanced Research Focus
Discrepancies often arise from solvent effects or dynamic processes (e.g., tautomerism). Solutions include:
- Solvent modeling : Simulate NMR chemical shifts using implicit solvent models (e.g., PCM).
- Dynamic NMR : Analyze temperature-dependent spectra to detect tautomeric equilibria.
- Crystallographic validation : Compare computed and experimental bond lengths/angles to identify conformational biases .
How does 1-(2-fluorobenzyl)-1H-pyrazole-4-carboxylic acid interact with biological targets such as xanthine oxidase or prolyl hydroxylases?
Advanced Research Focus
Pyrazole-4-carboxylic acid derivatives inhibit enzymes via competitive or mixed-type mechanisms. For instance, Y-700 (a related compound) inhibits xanthine oxidase with Ki values in the nanomolar range, determined via steady-state kinetics and titration assays . For prolyl hydroxylases, IC50 values are measured using hypoxia-responsive element (HRE) luciferase assays, with structural analogs showing potency by chelating Fe²⁺ in the active site .
What are the challenges in optimizing this compound’s solubility and bioavailability for in vivo studies?
Q. Advanced Research Focus
- Solubility : The carboxylic acid group improves water solubility, but fluorobenzyl hydrophobicity may limit it. Salt formation (e.g., sodium or ammonium salts) or co-solvent systems (DMSO/PEG) are tested .
- Bioavailability : Metabolic stability assays (e.g., liver microsomes) identify susceptibility to glucuronidation. Prodrug strategies (e.g., ester prodrugs) enhance membrane permeability .
How can researchers validate the selectivity of this compound for specific enzymatic targets?
Q. Advanced Research Focus
- Kinase profiling : Use panels of recombinant enzymes (e.g., Eurofins KinaseProfiler) to assess off-target effects.
- Crystallographic docking : Molecular docking (e.g., AutoDock Vina) predicts binding modes and selectivity determinants, validated by mutagenesis studies (e.g., alanine scanning) .
What analytical methods quantify trace impurities in synthesized batches of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
